molecular formula C16H19N3O B11848734 N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide CAS No. 89473-83-6

N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide

Cat. No.: B11848734
CAS No.: 89473-83-6
M. Wt: 269.34 g/mol
InChI Key: NJEJXZCQYNBGDO-UHFFFAOYSA-N
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Description

N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide is an organic compound that features a naphthalene ring and a piperazine ring connected by an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide typically involves the reaction of 2-naphthylamine with chloroacetyl chloride to form N-(naphthalen-2-yl)acetamide. This intermediate is then reacted with piperazine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. Techniques such as recrystallization and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Naphthalen-1-yl)-2-(piperazin-1-yl)acetamide: Similar structure but with the naphthalene ring attached at a different position.

    N-(Phenyl)-2-(piperazin-1-yl)acetamide: Similar structure but with a phenyl ring instead of a naphthalene ring.

Uniqueness

N-(Naphthalen-2-yl)-2-(piperazin-1-yl)acetamide is unique due to the specific positioning of the naphthalene ring, which can influence its chemical reactivity and biological activity. The presence of both naphthalene and piperazine rings provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

CAS No.

89473-83-6

Molecular Formula

C16H19N3O

Molecular Weight

269.34 g/mol

IUPAC Name

N-naphthalen-2-yl-2-piperazin-1-ylacetamide

InChI

InChI=1S/C16H19N3O/c20-16(12-19-9-7-17-8-10-19)18-15-6-5-13-3-1-2-4-14(13)11-15/h1-6,11,17H,7-10,12H2,(H,18,20)

InChI Key

NJEJXZCQYNBGDO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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